6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[2,3-c]pyrazole derivatives, including 6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, typically involves a multi-component reaction. One common method involves the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of sulfonated amorphous carbon and eosin Y as catalysts . The reaction conditions include moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multi-component reaction approach mentioned above can be scaled up for industrial applications, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . The compound binds to the ATP-binding pocket and the lipid-binding pocket of the kinase, blocking its activity and thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(1H-indol-3-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-pyridinyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its unique pentan-3-yl substituent, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H18N4O |
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Molecular Weight |
246.31 g/mol |
IUPAC Name |
6-amino-3-methyl-4-pentan-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H18N4O/c1-4-8(5-2)11-9(6-14)12(15)18-13-10(11)7(3)16-17-13/h8,11H,4-5,15H2,1-3H3,(H,16,17) |
InChI Key |
VXYFHUVLLRTRPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1C(=C(OC2=NNC(=C12)C)N)C#N |
Origin of Product |
United States |
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